1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine
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Overview
Description
1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine is a chemical compound that features a unique structure combining aziridine rings and a pyrrolidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include various substituted aziridines, amines, and phosphine oxides. These products can be further utilized in different applications, including pharmaceuticals and materials science .
Scientific Research Applications
1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a crosslinking agent in biochemical studies.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine involves the interaction of its aziridine rings with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, resulting in the crosslinking of DNA and proteins. The molecular targets and pathways involved include DNA alkylation and inhibition of DNA replication, which can induce cell death in rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
- 1-[Bis(aziridin-1-yl)phosphoryl]-3-iodobenzamide
- N-[Bis(1-aziridinyl)phosphinyl]-N’-(4-methyl-3-nitrophenyl)urea
- P,P-Bis(1-aziridinyl)phosphinic amide
Uniqueness
1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine is unique due to its combination of aziridine rings and a pyrrolidine backbone, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
4238-96-4 |
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Molecular Formula |
C10H20N3OP |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
1-[bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine |
InChI |
InChI=1S/C10H20N3OP/c1-9-3-4-10(2)13(9)15(14,11-5-6-11)12-7-8-12/h9-10H,3-8H2,1-2H3 |
InChI Key |
FFYJIUCYVAVIKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(N1P(=O)(N2CC2)N3CC3)C |
Origin of Product |
United States |
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